提兰达利地金

描述

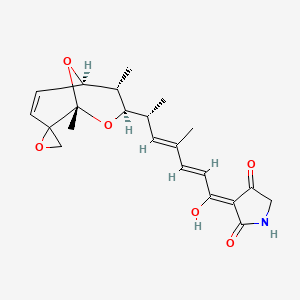

提兰达利丁是一种新型的四酰胺酸抗生素,属于提兰霉素-链霉素家族。 它对致病性厌氧菌表现出显著的活性,使其成为抗菌研究领域中的一种宝贵化合物 . 提兰达利丁的特点是其独特的双环缩酮部分,该部分通过氧化修饰进行了大量修饰 .

科学研究应用

提兰达利丁在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

Tirandalydigin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) . These interactions are crucial for the oxidative tailoring of Tirandalydigin, which enhances its antibacterial potency. The nature of these interactions involves hydroxylation and epoxidation processes that modify the compound’s structure, thereby increasing its efficacy against bacterial targets .

Cellular Effects

Tirandalydigin exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by inhibiting bacterial RNA polymerase, thereby disrupting transcription and leading to bacterial cell death . Additionally, Tirandalydigin affects cell signaling pathways and gene expression, particularly in vancomycin-resistant Enterococcus faecalis . This compound also impacts cellular metabolism by interfering with the synthesis of essential biomolecules, leading to metabolic stress in bacterial cells .

Molecular Mechanism

The molecular mechanism of Tirandalydigin involves its binding interactions with bacterial RNA polymerase, leading to enzyme inhibition . This inhibition prevents the transcription of bacterial DNA, effectively halting protein synthesis and causing cell death. Additionally, Tirandalydigin undergoes oxidative modifications mediated by TamI and TamL, which enhance its binding affinity and inhibitory effects . These modifications include the addition of hydroxyl and epoxide groups that increase the compound’s potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tirandalydigin have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that Tirandalydigin maintains its antibacterial activity over extended periods, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that Tirandalydigin continues to exert its effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of Tirandalydigin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, Tirandalydigin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the antibacterial efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .

Metabolic Pathways

Tirandalydigin is involved in several metabolic pathways, primarily those related to its biosynthesis and oxidative modification . The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which facilitate its conversion into more potent derivatives . These metabolic pathways also involve the incorporation of hydroxyl and epoxide groups, which enhance the compound’s antibacterial properties .

Transport and Distribution

Within cells and tissues, Tirandalydigin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects . The distribution of Tirandalydigin within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

Tirandalydigin exhibits specific subcellular localization, primarily targeting bacterial RNA polymerase within the cytoplasm . The compound’s activity is influenced by its ability to penetrate bacterial cell walls and reach its intracellular targets . Post-translational modifications, such as hydroxylation and epoxidation, play a role in directing Tirandalydigin to specific cellular compartments, enhancing its antibacterial efficacy .

准备方法

合成路线和反应条件

提兰达利丁的合成涉及一种综合方法,该方法以高度对映体和非对映体选择性地组装抗,抗,顺立体四体单元为特色。 此过程依赖于金鸡纳生物碱催化的不对称莫里塔-贝利斯-希尔曼反应 . 已经描述了提兰霉素和链霉素(包括提兰达利丁)的统一合成,展示了合成路线的多功能性 .

工业生产方法

提兰达利丁的工业生产通常涉及使用特定链霉菌菌株的发酵过程。 发酵条件经过优化以最大限度地提高提兰达利丁的产量,然后进行分离和纯化步骤以获得纯形式的化合物 .

化学反应分析

反应类型

提兰达利丁会发生各种化学反应,包括氧化、还原和取代。 提兰达利丁中存在环氧化物基团使其与硫酚探针发生反应,突出了其亲电子性质.

常见试剂和条件

与提兰达利丁反应中使用的常见试剂包括氧化剂,如细胞色素 P450 单加氧酶和黄素腺嘌呤二核苷酸依赖性氧化酶

主要形成的产物

作用机制

提兰达利丁通过涉及细胞色素 P450 单加氧酶和黄素腺嘌呤二核苷酸依赖性氧化酶的多步氧化级联发挥作用 . 这些酶引入增强化合物抗菌活性的官能团。 提兰达利丁的分子靶标包括细菌核糖核酸聚合酶,该酶被该化合物抑制,从而导致细菌生长受到抑制 .

相似化合物的比较

提兰达利丁类似于提兰霉素-链霉素家族中的其他化合物,如提兰霉素 A、提兰霉素 B 和链霉素 . 提兰达利丁由于其特定的氧化修饰而独一无二,包括环氧化物基团的存在和额外的羟基 . 这些修饰有助于其独特的抗菌特性,使其成为研究和开发的宝贵化合物。

类似化合物列表

- 提兰霉素 A

- 提兰霉素 B

- 链霉素

提兰达利丁独特的结构特征和强大的抗菌活性使其成为各个科学领域感兴趣的化合物。

属性

IUPAC Name |

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHWFXVSQHTQH-BWPJEIAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114118-91-1 | |

| Record name | Tirandalydigin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tirandalydigin and what makes its structure unique?

A1: Tirandalydigin is a novel antibiotic belonging to the tetramic acid family, discovered during a search for compounds active against pathogenic anaerobic bacteria. [] Its structure is particularly interesting because it combines features found in both tirandamycin and streptolydigin, hence its name. [] This hybrid structure makes it a unique member of this antibiotic family. []

Q2: What types of bacteria is Tirandalydigin effective against?

A2: Tirandalydigin demonstrates promising antibacterial activity against a range of microorganisms. It shows activity against many pathogenic anaerobes, streptococci, enterococci, and legionellae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 micrograms/ml. []

Q3: Has the total synthesis of Tirandalydigin been achieved?

A3: Yes, the total synthesis of Tirandalydigin, along with tirandamycins A-D, has been achieved. [, ] This complex synthesis involved a highly stereoselective approach, highlighting the advances in synthetic organic chemistry. [] Notably, the synthesis of the left-hand fragment of streptolydiginone and streptolydigin has also been achieved using a common intermediate. []

Q4: How does Tirandalydigin interact with thiol-containing molecules and what implications does this have for its mechanism of action?

A4: Tirandalydigin, being an epoxide-bearing natural product, readily reacts with thiol probes. [] This reactivity suggests that Tirandalydigin likely exerts its biological activity by covalently modifying its cellular targets through interactions with cysteine residues. [] This reactivity-guided approach using thiol probes was instrumental in identifying and isolating Tirandalydigin from Salinispora and linking its production to a specific gene cluster. []

Q5: What are the potential applications of Tirandalydigin beyond its antibacterial activity?

A5: The discovery and successful total synthesis of Tirandalydigin have opened avenues for further research in various domains. [] Its unique structure and reactivity make it a valuable tool in chemical biology for studying protein function and developing new therapeutic strategies based on targeted covalent modification. [] Additionally, its synthesis serves as a platform for developing new synthetic methodologies and exploring the chemical space of tetramic acid antibiotics. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B1166345.png)